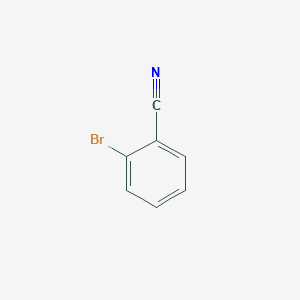

2-Bromobenzonitrile

Description

Properties

IUPAC Name |

2-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN/c8-7-4-2-1-3-6(7)5-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMPMSCZPVNPEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174366 | |

| Record name | Benzonitrile, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2042-37-7 | |

| Record name | 2-Bromobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2042-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002042377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-BROMOBENZONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LSJ4JR86W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Catalytic System

The catalytic system described in patent CN1252043C employs a multicomponent oxide catalyst with the general formula:

where A = P, B, Bi, Sb, or As; B = alkali/alkaline earth metals; C = Mn, Ti, Ni, or rare earth elements. This formulation enhances lattice oxygen mobility and reduces deep oxidation byproducts like CO₂.

Optimal Reaction Conditions

Performance Data

| Parameter | Value |

|---|---|

| Conversion | 98.9–99.6% |

| Selectivity | 87.8–88.6% |

| Yield | 87.2–90.5% |

For example, using the catalyst V₁.₀₀Cr₀.₉₀B₀.₅₀P₀.₃₀K₀.₁₀/SiO₂ at 405°C achieved an 87.6% yield. Adjusting the catalyst to V₁.₀₀Cr₀.₉₅Ti₀.₁B₀.₇₀P₀.₃₀Sb₀.₂₀K₀.₁₀ increased yields to 90.5% by enhancing oxygen transfer efficiency.

Bromination of Benzonitrile via Directed Ortho-Metalation

Laboratory-scale synthesis often employs directed ortho-metalation (DoM) to achieve regioselective bromination. This method uses a lithium base to deprotonate the ortho position of benzonitrile, followed by quenching with a bromine source.

Procedure

-

Lithiation : Treat benzonitrile with LDA (lithium diisopropylamide) at -78°C in THF.

-

Electrophilic Quenching : Add 1,2-dibromotetrafluoroethane (DBTFE) to introduce bromine.

-

Workup : Hydrolyze with NH₄Cl and purify via column chromatography.

Advantages and Limitations

-

Yield : 60–75% (lower than ammoxidation due to steric hindrance).

-

Purity : >95% after purification.

-

Scalability : Limited by cryogenic conditions and reagent costs.

Sandmeyer Reaction from 2-Aminobenzonitrile

The Sandmeyer reaction converts 2-aminobenzonitrile to this compound via diazotization and bromine substitution.

Reaction Steps

-

Diazotization : Treat 2-aminobenzonitrile with NaNO₂ and HBr at 0–5°C.

-

Substitution : Add CuBr to generate the aryl bromide.

Optimization Insights

-

Temperature Control : Excess heat decomposes the diazonium salt, reducing yields.

-

Copper Catalyst : CuBr in HBr solution achieves 70–80% yields.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ammoxidation | 87–91 | 99 | Industrial | High |

| Directed Metalation | 60–75 | 95 | Laboratory | Moderate |

| Sandmeyer Reaction | 70–80 | 90 | Pilot-scale | Low |

Key Findings :

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.

Reduction: The compound can be reduced to 2-aminobenzonitrile using reducing agents such as lithium aluminum hydride.

Coupling Reactions: It can also undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium cyanide, potassium hydroxide, and dimethyl sulfoxide (DMSO) as a solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Coupling Reactions: Palladium catalysts, aryl or alkyl halides, and a suitable base such as potassium carbonate.

Major Products Formed:

Nucleophilic Substitution: 2-Cyanobenzonitrile.

Reduction: 2-Aminobenzonitrile.

Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Synthesis and Reactivity

2-Bromobenzonitrile serves as an important building block in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions:

- Suzuki Coupling Reactions: It is frequently used in Suzuki cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals .

- Fluorination Studies: Theoretical studies have investigated its selective fluorination using reagents like Selectfluor, demonstrating its utility in modifying aromatic compounds .

Photoredox Catalysis

Recent studies have highlighted the role of this compound in single-molecule photoredox catalysis. In a study published in Nature, researchers demonstrated that this compound can undergo photocatalytic dehalogenation under aqueous conditions, facilitated by energy-additive absorption of photons . This process is crucial for developing sustainable chemical transformations.

Pharmaceutical Development

This compound is integral in the synthesis of various pharmaceutical agents. For instance, it has been utilized to construct substituted indazoles through a CuBr-catalyzed coupling/condensation cascade process . These compounds are significant due to their biological activities.

Agrochemical Synthesis

The compound is also employed in the synthesis of agrochemicals, where it acts as an intermediate in creating herbicides and pesticides. Its bromine atom enhances reactivity, allowing for the introduction of functional groups necessary for biological activity.

Case Studies

Mechanism of Action

The mechanism of action of 2-Bromobenzonitrile primarily involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom bonded to the bromine. This results in the formation of various substituted benzonitrile derivatives . Additionally, in reduction reactions, the compound undergoes hydrogenation to form amines .

Comparison with Similar Compounds

Key Trends :

- Bromine exhibits superior leaving-group ability compared to chlorine in cross-couplings (Cl ≪ Br < I reactivity order) .

- Ortho-substituted bromides (e.g., this compound) face steric hindrance in photoredox/Ni dual catalysis, yielding trace products, whereas meta/para isomers show higher efficiency .

Stability and Solvent Effects in SNAr Reactions

This compound’s reactivity in SNAr fluorination is modulated by solvent polarity and ion-pair stability:

| Condition | Solvent | Reagent | Reactivity | Reference |

|---|---|---|---|---|

| Low polarity | Toluene | Tetramethylammonium fluoride (TMAF) | Low (ion pairs dominate) | |

| High polarity | DMSO | TMAF | High (free fluoride ions) |

In polar solvents, free fluoride ions enhance fluorination efficiency, whereas nonpolar solvents stabilize unreactive ion pairs. This contrasts with chloro-analogs, where solvent effects are less pronounced due to weaker leaving-group ability.

Physical Properties and Crystallography

The ortho-bromo-nitrile motif influences molecular packing and hydrogen bonding:

Isomeric differences (e.g., 2-bromo vs. 5-bromo) alter hydrogen-bonding networks, impacting solubility and melting points.

Research Findings and Implications

- Photoredox Catalysis: this compound achieves a turnover frequency of 37 s⁻¹ in Rh6G-mediated dehalogenation, outperforming chlorine-substituted substrates .

- Catalyst Dependency: Ce/Sn/Pd mixed oxides enhance Suzuki coupling yields compared to monometallic catalysts .

- Ortho-Substitution Challenges : Steric hindrance limits reactivity in photoredox/Ni catalysis but is mitigated in SNAr reactions via solvent optimization .

Biological Activity

2-Bromobenzonitrile (CHBrN) is a halogenated aromatic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

This compound can be synthesized through various methods, including bromination of benzonitrile or via nucleophilic substitution reactions. Its structure features a bromine atom at the ortho position relative to the cyano group, which influences its reactivity and biological properties.

Biological Activities

1. Antiviral Activity

Recent studies have indicated that this compound derivatives exhibit significant antiviral activity. For instance, in a study focusing on anti-HIV compounds, derivatives of this compound were evaluated for their ability to inhibit HIV reverse transcriptase. The findings revealed that certain modifications to the compound led to enhanced antiviral potency, with effective concentrations (EC) in the nanomolar range. For example, compounds with a 4-cyanophenylamino B-arm showed promising results, indicating that structural modifications can significantly impact biological activity .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | EC (nM) | CC (nM) | Selectivity Index |

|---|---|---|---|

| 1 | 3 | >17,000 | >5,666 |

| 2 | 26 | >17,000 | >654 |

| 3 | 22 | >17,000 | >772 |

2. Antibacterial and Antifungal Activity

In addition to antiviral properties, this compound has been investigated for its antibacterial and antifungal activities. It has been reported to exhibit moderate activity against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

3. Neurotoxin Inhibition

Another significant biological activity of this compound derivatives is their ability to inhibit botulinum neurotoxin A light chain (BoNT/A LC). In a study evaluating structure-activity relationships (SAR), several analogs were synthesized and tested for their inhibitory effects on BoNT/A LC. The most potent inhibitors demonstrated IC values in the micromolar range, suggesting that structural modifications can enhance selectivity and potency against neurotoxins .

Case Studies

Case Study 1: Anti-HIV Activity

A detailed investigation into the anti-HIV properties of this compound derivatives revealed that specific substitutions at the para position significantly increased their efficacy against HIV-1 strains. The study utilized a five-day multi-cycle assay to measure cytoprotection in infected MT-4 cells, confirming that certain derivatives exhibited single-digit nanomolar activity with minimal cytotoxicity .

Case Study 2: Inhibition of Botulinum Neurotoxin

In another study focusing on neurotoxin inhibition, researchers synthesized various analogs based on the structure of this compound. The most effective inhibitors showed high selectivity for BoNT/A LC over other metalloproteases, indicating potential therapeutic applications in treating botulism and related conditions .

Q & A

Q. What analytical frameworks address discrepancies in reported melting points or NMR shifts for this compound derivatives?

- Methodological Answer : Cross-validate data using high-resolution mass spectrometry (HRMS) and X-ray crystallography. For example, single-crystal X-ray analysis resolved ambiguities in 2-(4-methoxyanilino)benzonitrile’s structure, reconciling NMR and melting point variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.